6-(2-Methoxyphenyl)-6-oxohexanenitrile
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Overview
Description
The compound “6-(2-Methoxyphenyl)-6-oxohexanenitrile” is an organic compound based on its name. It likely contains a methoxyphenyl group (a benzene ring with a methoxy group attached), a nitrile group (a carbon triple-bonded to a nitrogen), and a ketone group (a carbon double-bonded to an oxygen) based on its name .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would likely involve a six-carbon chain (the “hexane” part of the name), with a ketone group at one end (the “oxo” part), a nitrile group at the other end, and a methoxyphenyl group attached to one of the central carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties are typically determined experimentally .Scientific Research Applications
Spectroscopic Analysis and Potential Anticancer Applications
- Spectroscopic Characterization : The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a close relative of 6-(2-Methoxyphenyl)-6-oxohexanenitrile, has been studied using various spectroscopic techniques. This includes proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy. Such studies are vital for understanding the molecular structure and chemical properties of these compounds (Eşme, 2021).
- Potential in Anticancer Research : Molecular docking studies suggest that compounds similar to 6-(2-Methoxyphenyl)-6-oxohexanenitrile may act as potential anticancer agents. This highlights the importance of such compounds in the field of medicinal chemistry and drug development (Eşme, 2021).
Corrosion Inhibition
- Use in Corrosion Inhibition : Pyridine derivatives, which are structurally related to 6-(2-Methoxyphenyl)-6-oxohexanenitrile, have been investigated for their effectiveness as corrosion inhibitors. This application is crucial in the field of materials science, particularly in protecting metals from corrosive environments (Ansari, Quraishi, & Singh, 2015).
Synthesis and Chemical Reactions
- Synthetic Applications : The synthesis of related compounds, like 1′-substituted 6′-methoxy-4′,4′-dimethyl-4′H-spiro[cyclohexane-1,3′-isoquinolines], involves reactions that could be relevant for the synthesis of 6-(2-Methoxyphenyl)-6-oxohexanenitrile. Understanding these reactions can provide insights into new synthetic pathways for related compounds (Perevoshchikova et al., 2014).
Electrochemical and Surface Studies
- Electrochemical and Surface Analysis : The analysis of pyridine derivatives in electrochemical and surface studies can offer insights into the electrochemical properties and surface interactions of 6-(2-Methoxyphenyl)-6-oxohexanenitrile. Such studies are important in understanding the material's behavior in various chemical environments (Ansari, Quraishi, & Singh, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-methoxyphenyl)-6-oxohexanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFRJUWVDWIDDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645187 |
Source
|
Record name | 6-(2-Methoxyphenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-52-2 |
Source
|
Record name | 2-Methoxy-ε-oxobenzenehexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Methoxyphenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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